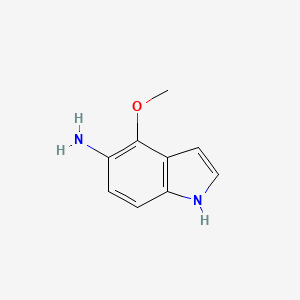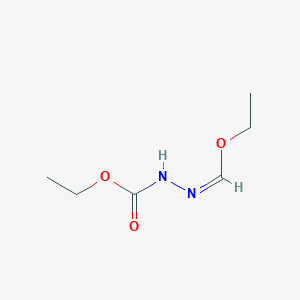![molecular formula C7H5F2NO B11921026 (NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine](/img/structure/B11921026.png)
(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a difluorophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine typically involves the condensation of 2,6-difluorobenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under mildly acidic conditions to facilitate the formation of the imine bond. The reaction can be represented as follows:
2,6-difluorobenzaldehyde+hydroxylamine hydrochloride→this compound
Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pH adjustments. The product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry:
- Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which (NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include oxidative stress response or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- (NZ)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine
- (NZ)-N-[(2,6-dibromophenyl)methylidene]hydroxylamine
- (NZ)-N-[(2,6-dimethylphenyl)methylidene]hydroxylamine
Uniqueness:
- The presence of difluorophenyl moiety imparts unique electronic properties, making it more reactive in certain chemical reactions.
- The compound’s ability to form stable imine bonds distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C7H5F2NO |
|---|---|
Molekulargewicht |
157.12 g/mol |
IUPAC-Name |
(NZ)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4- |
InChI-Schlüssel |
PGWOZJHFLGQGDU-WMZJFQQLSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)F)/C=N\O)F |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C=NO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)

![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)



![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)

![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)




